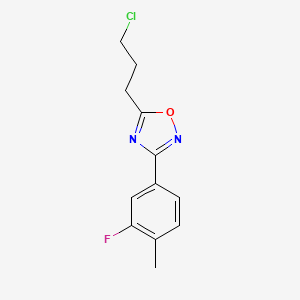
5-(3-Chloropropyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-Chloropropyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole is a synthetic compound that has been studied for its potential applications in scientific research and drug development. This compound is a member of the oxadiazole family, which is a class of organic compounds characterized by the presence of a five-membered ring containing two nitrogen atoms and three oxygen atoms. It has a molecular weight of 307.9 g/mol and a molecular formula of C10H11ClFNO2. This compound has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Apoptosis Inducers and Anticancer Agents :
- A related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, was identified as an apoptosis inducer and potential anticancer agent. This compound displayed activity against breast and colorectal cancer cell lines and was found to arrest cells in the G(1) phase, leading to apoptosis. The molecular target was identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Antimicrobial and Antitubercular Agents :
- Isoxazole clubbed 1,3,4-oxadiazole derivatives showed good antimicrobial and antitubercular activity. Some compounds in this series were active against M. tuberculosis H37Rv and exhibited antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes (Shingare et al., 2018).
Liquid Crystalline Properties :
- 1,3,4-Oxadiazole-based compounds showed liquid crystalline properties. One compound exhibited an enantiotropic nematic mesophase, and another displayed an enantiotropic smectic A phase. These findings are significant for materials science applications (Zhu et al., 2009).
Herbicidal Activity :
- Novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring showed moderate to high herbicidal activity against various weeds, indicating potential applications in agriculture (Tajik & Dadras, 2011).
Inhibition of Cyclooxygenase-2 and Voltage-Gated Sodium Channels :
- A series of 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety were synthesized and evaluated for their anti-convulsant and anti-inflammatory activities. Some compounds showed significant biological activities and were found to be good inhibitors of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016).
Antibacterial and Antifungal Potency :
- 2-Mercapto-5-phenyl-1,3,4-oxadiazole derivatives, when condensed with phenyl acetamide derivatives, exhibited notable antibacterial and antifungal properties. The presence of fluorine atoms in these compounds enhanced their antimicrobial properties (Parikh & Joshi, 2014).
Insecticidal Activities :
- Novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles were synthesized and evaluated for insecticidal activities. These compounds showed potential as insecticides against armyworms, suggesting applications in pest control (Shi et al., 2000).
Synthesis of Thiazoles and Sugar Chemistry :
- The compound was used in the synthesis of thiazoles, which further led to the development of sugar chemistry derivatives. This indicates its utility in complex organic synthesis and pharmaceutical applications (Paepke et al., 2009).
properties
IUPAC Name |
5-(3-chloropropyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2O/c1-8-4-5-9(7-10(8)14)12-15-11(17-16-12)3-2-6-13/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLUKIARWMNNLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CCCCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloropropyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

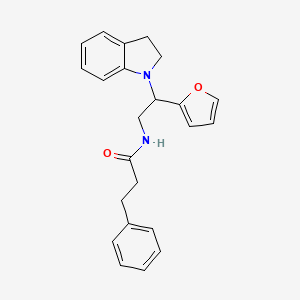
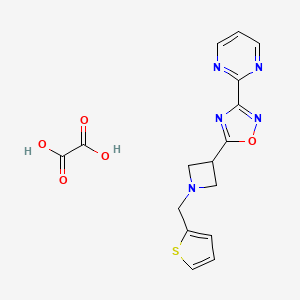
![(3E)-3-{[(4-methylphenyl)methoxy]imino}-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B2401949.png)
![1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2401950.png)
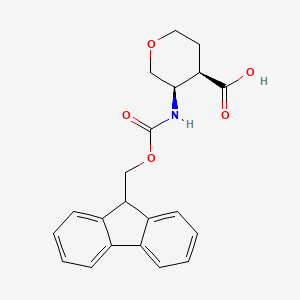
![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2401955.png)
![methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/no-structure.png)
![2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide](/img/structure/B2401957.png)
![Tert-Butyl 2,3-Dioxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B2401961.png)
![3-(3-Fluoropropyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2401962.png)
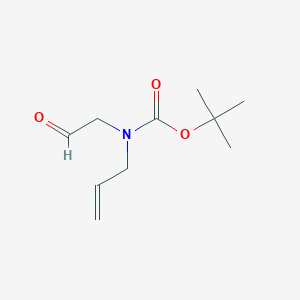
![5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine](/img/structure/B2401965.png)
![N-(4-bromo-3-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2401968.png)
![5-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2401969.png)